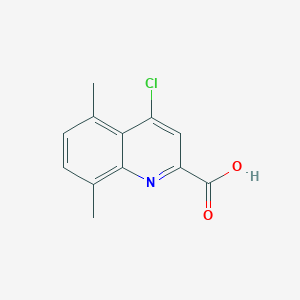
(S)-2-(4-Bromo-2-methylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-(4-Bromo-2-methylphenoxy)propanoic acid, also known as BMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. BMPPA is a derivative of phenoxypropionic acid and is synthesized using specific methods.
Scientific Research Applications
Detection and Analysis Techniques
Innovative methodologies have been developed for the sensitive and accurate determination of phenoxy herbicides in environmental samples. For instance, a method utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis has been designed for the detection of phenoxy herbicides in water samples. This approach offers an enrichment factor of 288-fold, demonstrating high efficiency in resolving analytes and sensitive determination with low detection limits for compounds like 4-chloro-2-methylphenoxy propanoic acid in real samples, including seawater and tap water (Nuhu et al., 2012). Another study introduced an environment-friendly supramolecular solvent-based liquid phase microextraction method coupled to high-performance liquid chromatography for the simultaneous determination of six phenoxy acid herbicides in water and rice samples, achieving good recovery rates and demonstrating the potential for efficient analysis of these compounds in food and environmental matrices (Seebunrueng et al., 2020).
Environmental Fate and Degradation
Research into the adsorption and degradation of phenoxyalkanoic acid herbicides in soils has been conducted to assess their potential for groundwater contamination. A review comparing the adsorption in soils and degradation rates of various phenoxyalkanoic acids, including (S)-2-(4-Bromo-2-methylphenoxy)propanoic acid, highlighted the importance of understanding these processes to evaluate the environmental impact and mobility of these herbicides (Paszko et al., 2016).
Biological Effects and Potential Uses
Studies on the antimicrobial activities of bromophenol derivatives and their potential application in medical and environmental fields have been reported. For example, new bromophenol derivatives isolated from the red alga Rhodomela confervoides were studied for their activities against human cancer cell lines and microorganisms, although they were found inactive in these assays. This research expands the chemical knowledge of such compounds and explores their potential utility beyond herbicidal applications (Zhao et al., 2004).
Synthesis and Chemical Studies
Synthetic chemistry research has explored the properties and reactions of phenoxy compounds, potentially leading to new materials or applications. For instance, the synthesis and study of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involved exploring its formation and characterization, contributing to the broader understanding of phenoxy compound reactivity and potential for innovative applications (Zhang Dan-shen, 2009).
properties
IUPAC Name |
(2S)-2-(4-bromo-2-methylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQXCTBXCLEXQM-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)O[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-Bromo-2-methylphenoxy)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



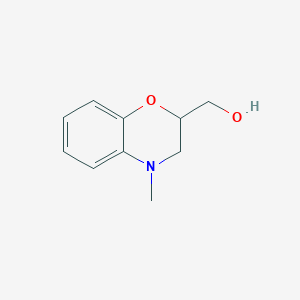
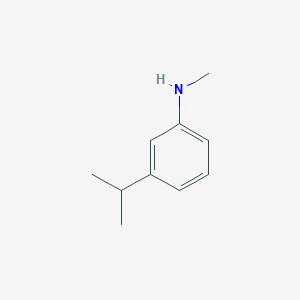
![N-(4-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2445241.png)
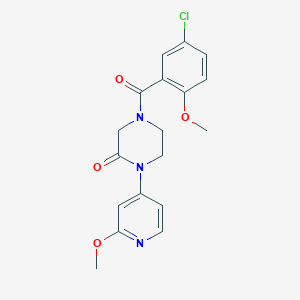
![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
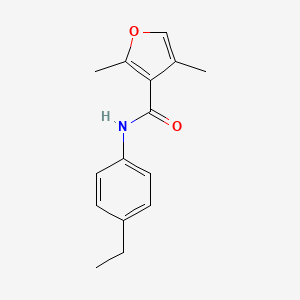
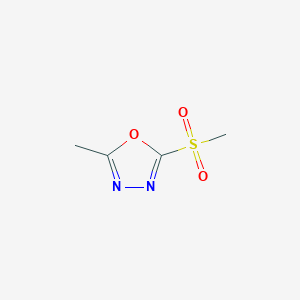
![5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2445249.png)
![1-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2445252.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2445253.png)

